molecular formula C10H12BrNO2 B2744933 1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE CAS No. 2248371-14-2

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE

Cat. No.: B2744933
CAS No.: 2248371-14-2
M. Wt: 258.115
InChI Key: JBXRKRQSPJIJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group with an amino substituent and a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability.

Preparation Methods

The synthesis of 1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).

Scientific Research Applications

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE can be compared with similar compounds such as:

The presence of the cyclopropane ring and the phenyl group in this compound provides unique structural features that influence its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXRKRQSPJIJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.